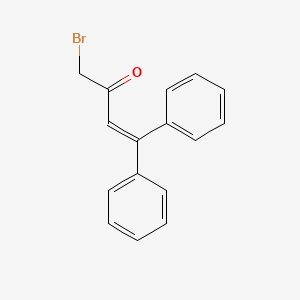
1-Bromo-4,4-diphenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4,4-diphenylbut-3-en-2-one is an organic compound with the molecular formula C16H13BrO It is a derivative of 4,4-diphenylbut-3-en-2-one, where a bromine atom is substituted at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-diphenylbut-3-en-2-one can be synthesized through a multi-step process starting from ethyl acetoacetate. The synthesis involves the following steps:
Protection of the Ketone Group: The carbonyl group of ethyl acetoacetate is protected by converting it into a cyclic ketal using ethylene glycol and p-toluenesulfonic acid.
Grignard Reaction: The protected compound is then subjected to a Grignard reaction with phenylmagnesium bromide, resulting in the formation of a tertiary alcohol.
Deprotection: The protecting group is removed under acidic conditions to yield 4,4-diphenyl-3-buten-2-one.
Bromination: Finally, the compound is brominated at the first carbon position to obtain this compound.
Industrial Production Methods:
Chemical Reactions Analysis
1-Bromo-4,4-diphenylbut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Oxidized ketones
- Reduced alcohols
Scientific Research Applications
1-Bromo-4,4-diphenylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4,4-diphenylbut-3-en-2-one involves its interaction with molecular targets through its reactive bromine atom and the conjugated double bond. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
1-Bromo-4,4-diphenylbut-3-en-2-one can be compared with similar compounds such as:
4,4-Diphenyl-3-buten-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-1,3-diphenylbut-2-en-1-one: Similar structure but with different substitution patterns, leading to different reactivity and applications.
4-Phenylbut-3-en-2-one: A simpler structure with only one phenyl group, resulting in different chemical properties and uses
Properties
CAS No. |
98258-73-2 |
|---|---|
Molecular Formula |
C16H13BrO |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
1-bromo-4,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H13BrO/c17-12-15(18)11-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
JCDGOBJYXDJEKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


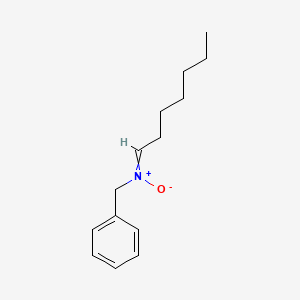
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
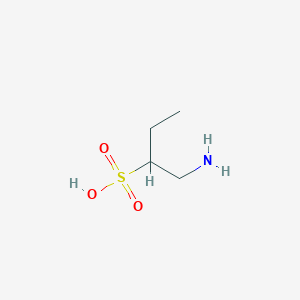
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
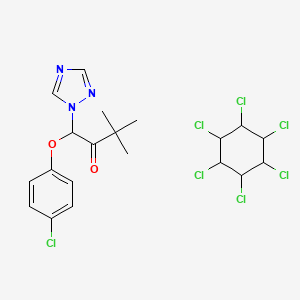
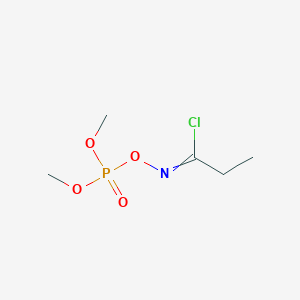


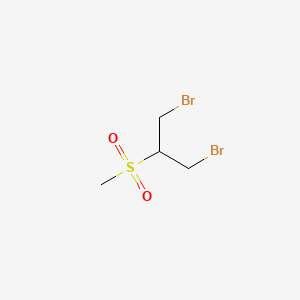

![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
